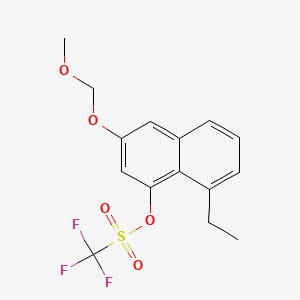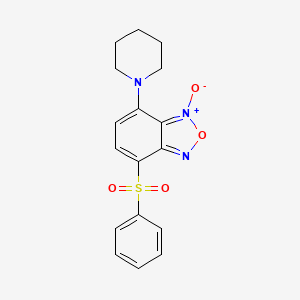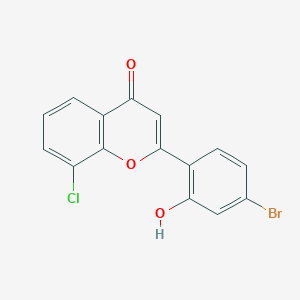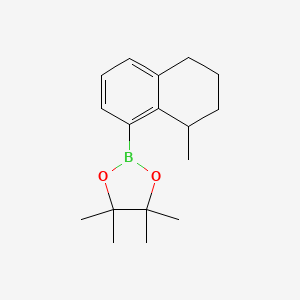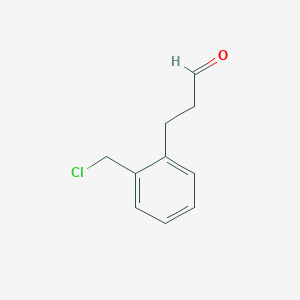
Benzenepropanal, 2-(chloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanal, 2-(chloromethyl)- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a propanal group substituted with a chloromethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-(chloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of benzene derivatives. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 2-(chloromethyl)- may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products.
化学反応の分析
Types of Reactions
Benzenepropanal, 2-(chloromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Benzenepropanal, 2-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenepropanal, 2-(chloromethyl)- involves its reactivity due to the presence of both the aldehyde and chloromethyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
類似化合物との比較
Similar Compounds
Benzenepropanal: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Contains a chloromethyl group but lacks the aldehyde functionality.
Phenylpropanal: Similar structure but without the chloromethyl substitution.
Uniqueness
Benzenepropanal, 2-(chloromethyl)- is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
3-[2-(chloromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2 |
InChIキー |
JWQXJKDLHSJLQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
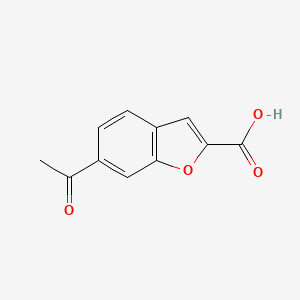
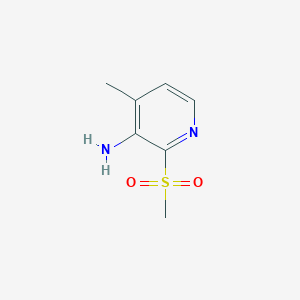
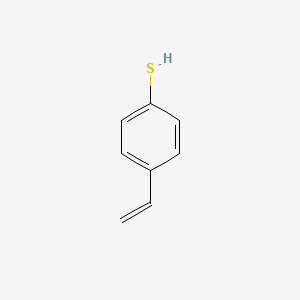
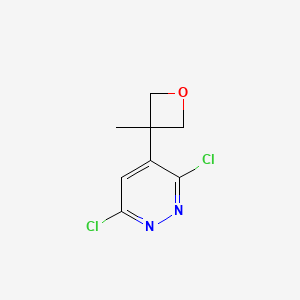
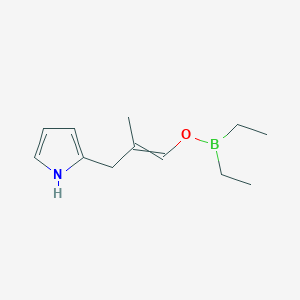
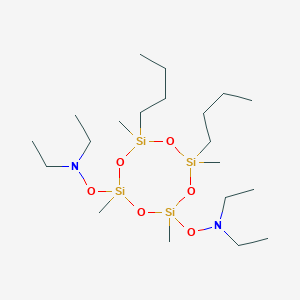
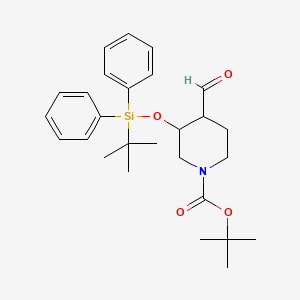
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
